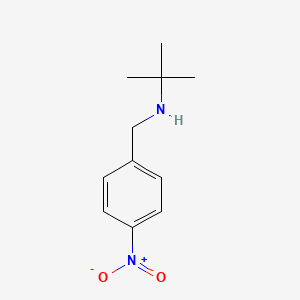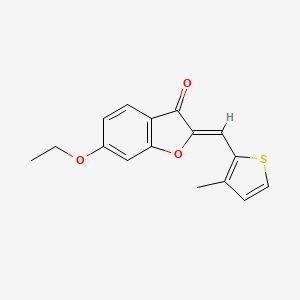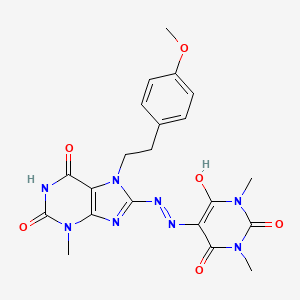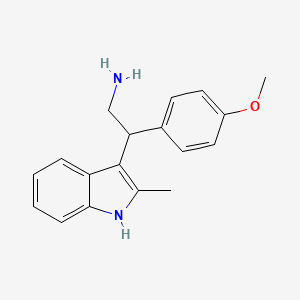![molecular formula C13H15NO2 B2992220 N-[2-(1,3-Dihydro-2-benzofuran-5-yl)ethyl]prop-2-enamide CAS No. 2176573-54-7](/img/structure/B2992220.png)
N-[2-(1,3-Dihydro-2-benzofuran-5-yl)ethyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1,3-Dihydro-2-benzofuran-5-yl)ethyl]prop-2-enamide, commonly known as DBF, is a synthetic compound that has gained significant attention from researchers due to its potential as a therapeutic agent in various medical conditions. DBF is a derivative of benzofuran, which is a heterocyclic compound that has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties.
作用機序
The mechanism of action of DBF is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. DBF has been found to inhibit the activation of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cancer. DBF has also been shown to inhibit the activation of MAPKs, which are involved in cell proliferation, differentiation, and apoptosis. Additionally, DBF has been found to activate the PI3K/Akt pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
DBF has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. DBF has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1), thereby attenuating the inflammatory response. DBF has also been found to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. In addition, DBF has been shown to enhance cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
実験室実験の利点と制限
DBF has several advantages for lab experiments, including its synthetic accessibility, high purity, and low toxicity. DBF can be synthesized in large quantities with high purity, which allows for its use in various biological assays. Additionally, DBF has been found to have low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, there are some limitations to the use of DBF in lab experiments, including its limited solubility in water and its potential for off-target effects. DBF has limited solubility in water, which can make it difficult to use in certain biological assays. Additionally, DBF may have off-target effects on other signaling pathways, which can complicate the interpretation of results.
将来の方向性
There are several future directions for the study of DBF, including its optimization as a therapeutic agent, its use in combination therapy, and its application in other medical conditions. DBF has shown promising results as a therapeutic agent in cancer, inflammation, and neurological disorders, and further optimization of its structure and pharmacokinetic properties may enhance its efficacy and reduce its toxicity. Additionally, DBF may be used in combination therapy with other drugs to enhance its therapeutic effects. Finally, DBF may have potential applications in other medical conditions, such as cardiovascular disease and metabolic disorders, which warrant further investigation.
合成法
DBF can be synthesized through a multi-step process starting from 2-benzofuran carboxylic acid. The first step involves the conversion of 2-benzofuran carboxylic acid to 2-benzofuran carboxylic acid chloride, which is then reacted with 2-aminoethyl prop-2-enamide in the presence of a base to yield DBF. The purity of the synthesized compound can be confirmed through various analytical techniques, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC).
科学的研究の応用
DBF has been extensively studied for its potential therapeutic applications in various medical conditions, including cancer, inflammation, and neurological disorders. In cancer, DBF has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells, by inducing apoptosis and cell cycle arrest. In inflammation, DBF has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby attenuating the inflammatory response. In neurological disorders, DBF has been found to enhance cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
特性
IUPAC Name |
N-[2-(1,3-dihydro-2-benzofuran-5-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-2-13(15)14-6-5-10-3-4-11-8-16-9-12(11)7-10/h2-4,7H,1,5-6,8-9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUBFVIMBDKKAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1=CC2=C(COC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzenecarboxamide](/img/structure/B2992137.png)



![5-[(4-Ethoxyphenyl)amino]-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2992144.png)
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2992147.png)

![1-methyl-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone]](/img/structure/B2992151.png)



![1,3-Benzodioxol-5-yl-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2992158.png)
![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2992159.png)
